4-phenyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

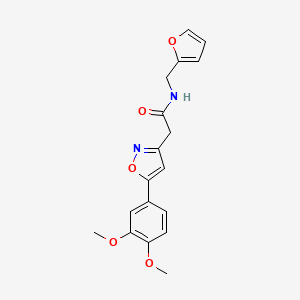

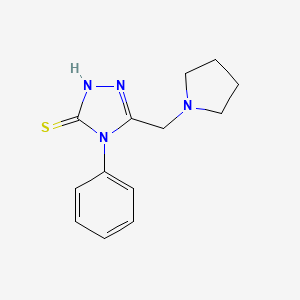

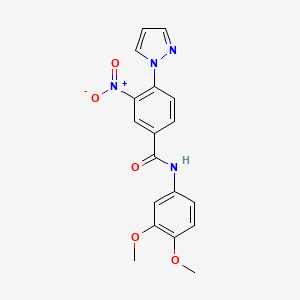

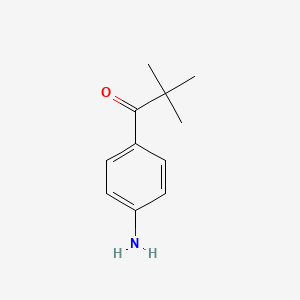

The compound “4-phenyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring is substituted with a phenyl group, a pyrrolidin-1-ylmethyl group, and a thiol group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the 1,2,4-triazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The phenyl, pyrrolidin-1-ylmethyl, and thiol groups would be attached to this ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the thiol group could give this compound a strong, unpleasant smell. The 1,2,4-triazole ring could contribute to the compound’s stability and resistance to oxidation .科学的研究の応用

Synthesis and Biological Activity

This compound belongs to the class of aza-heterocyclic compounds, which are crucial in the development of new drugs due to their diverse biological activities. The synthesis of S-alkylderivatives of 5-R-4-phenyl-1,2,4-triazole-3-thiol, incorporating pyrrole and indole fragments, optimizes conditions to discover substances with unique biological activities. These derivatives have been synthesized and subjected to in silico molecular docking studies, revealing their potential to influence kinase activity in anaplastic lymphoma, cyclooxygenase-2, and lanosterol-14-α-demethylase. Such findings indicate their significance in the design of novel therapeutic agents (Hotsulia, 2019).

Antimicrobial Applications

Another focus is on the antimicrobial properties of 1,2,4-triazole derivatives. The synthesis of new compounds from isonicotinic acid hydrazide, leading to the evaluation of their antimicrobial activities, showcases the structural diversity and potential of 1,2,4-triazoles as antimicrobial agents. These compounds have exhibited good to moderate activity against a range of microbial strains, underscoring their potential in addressing antibiotic resistance issues (Bayrak et al., 2009).

Corrosion Inhibition

The compound class also includes effective corrosion inhibitors for metals in acidic environments. Schiff’s bases of pyridyl substituted triazoles have been studied for their role in protecting mild steel against corrosion in hydrochloric acid solution. These compounds, including analogs of 4-phenyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol, show high inhibition efficiency, which can be attributed to their ability to form protective films on the metal surface. This application is critical in industrial settings where corrosion leads to significant economic losses (Ansari et al., 2014).

Advanced Material Applications

Furthermore, derivatives of the compound have been explored in the context of advanced materials, particularly in the creation of host materials for phosphorescent organic light-emitting diodes (PhOLEDs). By regularly tuning the ratio of electron-deficient groups such as pyridine and triazole to electron-rich groups like carbazole, researchers have developed materials that exhibit improved electron injection and lower turn-on voltages in PhOLEDs. This illustrates the compound's versatility and its potential in improving the efficiency and performance of electronic devices (Liu et al., 2018).

作用機序

Target of Action

Similar compounds have been found to target cyclin-dependent kinase 2 . This protein plays a crucial role in cell cycle regulation.

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to regulate inositol 1,4,5-trisphosphate (ip3) receptor mediated ca2+ ion influx from the endoplasmic reticulum to the mitochondria .

Pharmacokinetics

The introduction of fluorine atoms in similar compounds has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability .

Result of Action

Related compounds have demonstrated potent anti-seizure, antidepressant, or cognition enhancing effects .

将来の方向性

特性

IUPAC Name |

4-phenyl-3-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4S/c18-13-15-14-12(10-16-8-4-5-9-16)17(13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJLAQQNOXHNAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=NNC(=S)N2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one](/img/structure/B2969921.png)

![N-(4-butylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2969922.png)

![1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol](/img/structure/B2969923.png)

![methyl (2E)-2-{[(E)-1-cyano-2-(dimethylamino)vinyl]thio}-3-(dimethylamino)acrylate](/img/structure/B2969931.png)

![3-benzyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2969937.png)